Mometasone furoate monohydrate
Overview
Description
A pregnadienediol derivative ANTI-ALLERGIC AGENT and ANTI-INFLAMMATORY AGENT that is used in the management of ASTHMA and ALLERGIC RHINITIS. It is also used as a topical treatment for skin disorders.
Mechanism of Action
Target of Action
Mometasone furoate monohydrate primarily targets the glucocorticoid receptor . It has a glucocorticoid receptor binding affinity that is 22 times stronger than dexamethasone . The glucocorticoid receptor plays a crucial role in regulating a variety of physiological processes, including immune response and inflammation.
Mode of Action
This compound, like other corticosteroids, exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties . It binds to the glucocorticoid receptor, causing conformational changes in the receptor. This leads to the separation of the receptor from chaperones and its subsequent movement to the nucleus .
Biochemical Pathways
It has been suggested that it may regulate the protein tyrosine phosphatase non-receptor type 11 (ptpn11), which is involved in various cellular processes .
Pharmacokinetics
This compound, when administered as a nasal spray, is virtually undetectable in plasma . This is due to its primary local effect along with extensive hepatic metabolism and the lack of active metabolites . The systemic bioavailability of drugs administered intranasally is the sum of systemic absorption through the nasal tract and the gastrointestinal tract . Less than 1% of mometasone furoate is active after first-pass metabolism .
Result of Action
The binding of this compound to the glucocorticoid receptor leads to a wide range of effects on multiple cell types (e.g., mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (e.g., histamine, eicosanoids, leukotrienes, and cytokines) involved in inflammation . This results in decreased inflammation, reduced pruritus (itching), and vasoconstriction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formulation of the drug (e.g., as a dry powder inhaler, nasal spray, or ointment) can affect its stability and efficacy . Furthermore, the physiological environment, such as the presence of inflammation or the pH of the local environment, may also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Mometasone furoate monohydrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a glucocorticoid, it binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes. This compound inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a reduction in the production of inflammatory cytokines and mediators .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In immune cells, it suppresses the activation and proliferation of T cells and macrophages, reducing the release of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. In epithelial cells, it enhances the expression of anti-inflammatory proteins and inhibits the production of adhesion molecules, thereby reducing leukocyte infiltration. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus and binds to GREs on DNA, regulating the transcription of target genes. This compound inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, reducing the production of inflammatory cytokines and mediators. Additionally, it induces the expression of anti-inflammatory proteins such as annexin-1 and IL-10, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under normal storage conditions but can degrade when exposed to high temperatures and humidity. In vitro studies have shown that this compound maintains its anti-inflammatory activity for extended periods, but its efficacy may decrease over time due to degradation. Long-term in vivo studies have demonstrated that chronic administration of this compound can lead to sustained suppression of inflammation and immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and allergic responses without causing significant adverse effects. At high doses, this compound can induce toxic effects such as adrenal suppression, growth retardation, and immunosuppression. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather in adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve hydroxylation and subsequent conjugation reactions, leading to the formation of inactive metabolites. These metabolites are then excreted via the urine and feces. This compound does not significantly affect metabolic flux or metabolite levels in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, primarily albumin, which facilitates its distribution to target tissues. The compound accumulates in tissues with high glucocorticoid receptor expression, such as the lungs, skin, and nasal mucosa. Transporters such as P-glycoprotein may also play a role in the cellular uptake and efflux of this compound .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. Upon binding to glucocorticoid receptors, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene transcription. Post-translational modifications such as phosphorylation and acetylation may influence the activity and localization of this compound, directing it to specific compartments or organelles within the cell .
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2O6.H2O/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20;/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3;1H2/t15-,18+,19+,21+,24+,25+,26+,27+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCCVUHZMIMSIB-HRVPQZBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141646-00-6 | |
Record name | Mometasone furoate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141646006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11β,16α)-9,21-dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOMETASONE FUROATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTW0WEG809 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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